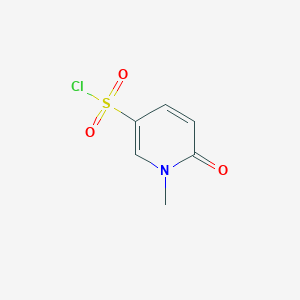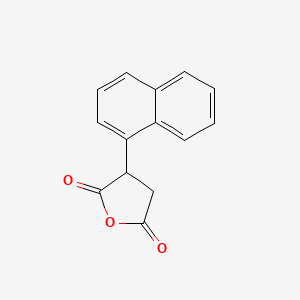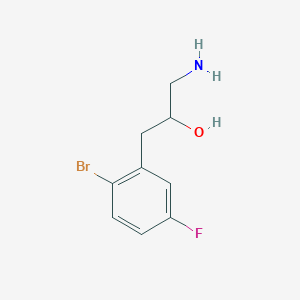
1-((2,5-Dimethylfuran-3-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is an organic compound with the molecular formula C11H18N2O It is a derivative of piperazine, a heterocyclic amine, and furan, an aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylfuran with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 2,5-dimethylfuran. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.
Major Products:
Oxidation: Products may include 2,5-dimethylfuran-3-one derivatives.
Reduction: Products may include 2,5-dimethyltetrahydrofuran derivatives.
Substitution: Products may include N-alkyl or N-acyl derivatives of the piperazine ring.
Applications De Recherche Scientifique
1-((2,5-Dimethylfuran-3-yl)methyl)piperazine has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: The compound can be used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is not well-documented. based on the known properties of piperazine derivatives, it is likely to interact with biological targets such as GABA receptors. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylfuran-3-yl)piperazine: This compound is structurally similar but lacks the methyl group on the piperazine ring.
2,5-Dimethylfuran: A simpler compound that forms the basis for the synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine.
Piperazine: The parent compound, which is widely used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both the furan and piperazine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-[(2,5-dimethylfuran-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N2O/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3 |
Clé InChI |
CTXJIEVPAZCQTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)









![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)
![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)


